4-TERT-BUTYLANILINE-D15
CAS No.: 1219794-71-4
Cat. No.: VC0035765
Molecular Formula: C10H15N
Molecular Weight: 164.329
* For research use only. Not for human or veterinary use.

CAS No. | 1219794-71-4 |
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Molecular Formula | C10H15N |
Molecular Weight | 164.329 |
IUPAC Name | N,N,2,3,5,6-hexadeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]aniline |
Standard InChI | InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D/hD2 |
Standard InChI Key | WRDWWAVNELMWAM-JYJYZAGRSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)N |
Synthesis
The synthesis of 4-tert-butylaniline-D15 involves the catalytic exchange of hydrogen atoms with deuterium. Common methods include:
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Catalytic Exchange:
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Deuterium gas () is used in the presence of a catalyst like palladium on carbon.
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The reaction is conducted under high pressure and elevated temperatures to ensure efficient deuteration.
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Industrial Production:
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High-pressure reactors and continuous flow systems are employed for large-scale synthesis.
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Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry ensure product purity and isotopic incorporation.
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Applications
4-Tert-butylaniline-D15 is widely used in various scientific fields due to its unique isotopic labeling properties:
Analytical Chemistry
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Deuterium labeling reduces background signals from hydrogen in NMR spectra.
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Facilitates precise tracking of molecular transformations.
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Mass Spectrometry (MS):
Pharmacokinetics
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Used to trace drug absorption, distribution, metabolism, and excretion.
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Enables the study of metabolic pathways with minimal interference from naturally occurring isotopes.
Organic Synthesis
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Serves as a stable isotopically labeled reagent.
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Facilitates mechanistic studies and kinetic isotope effect experiments.
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Enhances understanding of reaction pathways and optimization of synthetic routes .
Mechanism of Action
The primary utility of 4-tert-butylaniline-D15 lies in its role as a tracer molecule. The incorporation of deuterium enables:
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Precise tracking of molecular interactions using NMR or MS.
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Elucidation of reaction mechanisms in complex chemical systems.
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Investigation of isotope effects on reaction kinetics.
Comparison with Related Compounds
Compound Name | Molecular Formula | Key Features |
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4-Tert-butylaniline | Non-deuterated parent compound; widely used in synthesis | |
N,N-Dimethyl-4-tert-butylaniline | Contains dimethyl groups; different steric effects | |
3-Tert-butylaniline | Isomer with altered reactivity |
The unique feature of 4-tert-butylaniline-D15 is its isotopic labeling with deuterium, which significantly enhances its utility compared to non-labeled analogs.
Safety and Handling
While specific safety data for the deuterated compound is limited, general precautions for handling aromatic amines apply:
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